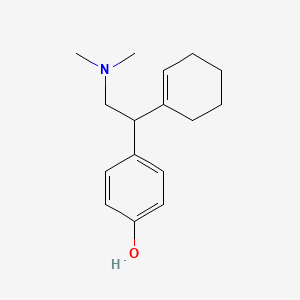

ラセミ デヒドロ-O-デスメチルベンラファキシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

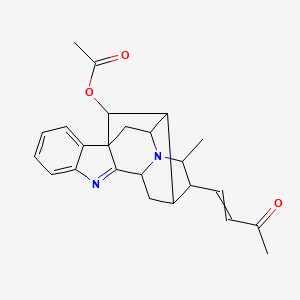

“rac Dehydro-O-desmethyl Venlafaxine” is a compound with the molecular formula C16H23NO . It is also known by other names such as “4- [1- (cyclohexen-1-yl)-2- (dimethylamino)ethyl]phenol” and “Desvenlafaxine Anhydro Impurity” among others .

Molecular Structure Analysis

The molecular weight of “rac Dehydro-O-desmethyl Venlafaxine” is 245.36 g/mol . The IUPAC name for this compound is “4- [1- (cyclohexen-1-yl)-2- (dimethylamino)ethyl]phenol” and its InChI is "InChI=1S/C16H23NO/c1-17 (2)12-16 (13-6-4-3-5-7-13)14-8-10-15 (18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3" .

Chemical Reactions Analysis

There is a paper titled “Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits” which might provide some insights into the chemical reactions involving "rac Dehydro-O-desmethyl Venlafaxine" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Dehydro-O-desmethyl Venlafaxine” include a molecular weight of 245.36 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 . Its Exact Mass is 245.177964357 g/mol and its Monoisotopic Mass is also 245.177964357 g/mol .

科学的研究の応用

前臨床薬物動態試験

ODV は、ヒトにおける臨床試験の前に、動物モデルにおけるその挙動を理解するために、前臨床薬物動態(PK)試験において精力的に研究されています。 これらの試験は、薬物の吸収速度、分布、代謝、および排泄に関する洞察を提供します . 例えば、ODV に代謝されるベンラファキシンの徐放性経口固形剤は、ヒトの薬物動態を予測するために、ニュージーランドホワイトウサギで試験されています .

うつ病と不安の治療

ベンラファキシンの主要な活性代謝物である ODV は、うつ病と不安の治療に使用されます。 それは双方向性セロトニン/ノルアドレナリン再取り込み阻害剤であり、これらの障害の治療におけるその有効性は十分に文書化されています . ODV の薬物動態モデリングは、異なる罹患率プロファイルの患者や併用薬を服用している患者への影響を理解するのに役立ちます .

環境汚染物質のモニタリング

ODV は、その広く普及した使用のために、環境汚染物質となっています。水域におけるその存在は、電気化学的センシング法を使用して監視されています。 研究者たちは、ODV の検出のために、再生可能性、安定した応答、および低いオーム抵抗などの利点を提供するカーボンペースト電極(CPE)を開発してきました .

生体分析法開発

多重反応モニタリング(MRM)LC-MS / MS 定量などの生体分析法の開発は、生物学的サンプル中の ODV レベルを測定するために不可欠です。 これは、さまざまな薬物動態研究をサポートし、ベンラファキシンとその代謝物の安全性と有効性を確保するのに役立ちます .

医薬品開発と精密投与

ODV の薬物動態データは、医薬品開発、特に臨床診療において精密投与のために調整された剤形を作成するために不可欠です。 このデータは、所望の臨床挙動のために剤形を最適化するのに役立ちます .

モデルベース医薬品開発

ベンラファキシンと ODV の結合集団薬物動態モデリングは、モデルベース医薬品開発の一部です。 このアプローチは、それらの薬物動態特性を同時に特徴付け、さまざまな要因が薬物のクリアランスに与える影響を評価します .

作用機序

Target of Action

The primary target of rac Dehydro-O-desmethyl Venlafaxine, also known as Desvenlafaxine, is the serotonin-norepinephrine reuptake inhibitor (SNRI) class . It is the active metabolite of Venlafaxine . The R-enantiomer of Venlafaxine is a potent inhibitor of both serotonin and noradrenaline reuptake, whereas the S-enantiomer is more selective in inhibiting serotonin reuptake .

Mode of Action

Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these substances in the brain . This helps to restore the balance of these neurotransmitters, which can improve mood and relieve symptoms of depression .

Biochemical Pathways

Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . O-glucuronide conjugation is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of Desvenlafaxine .

Pharmacokinetics

The pharmacokinetics of Desvenlafaxine involves absorption, distribution, metabolism, and elimination (ADME). The major difference between Venlafaxine and Desvenlafaxine is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT; therefore, Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .

Result of Action

The result of Desvenlafaxine’s action is the alleviation of depressive symptoms. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the brain, which can improve mood and relieve symptoms of depression .

Action Environment

The action of Desvenlafaxine can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the metabolism and efficacy of Desvenlafaxine . Additionally, individual variations in metabolic enzymes can also influence the drug’s action and efficacy .

生化学分析

Biochemical Properties

rac Dehydro-O-desmethyl Venlafaxine plays a role in biochemical reactions primarily as a metabolite of Venlafaxine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Venlafaxine to O-desmethyl Venlafaxine and subsequently to rac Dehydro-O-desmethyl Venlafaxine . The interactions with CYP2D6 are crucial as they influence the pharmacokinetics and pharmacodynamics of the compound.

Cellular Effects

rac Dehydro-O-desmethyl Venlafaxine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect serotonergic transmission, noradrenergic systems, and dopaminergic pathways . These effects are significant in understanding the compound’s impact on mental health and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of rac Dehydro-O-desmethyl Venlafaxine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of Venlafaxine, but the specific interactions and effects of rac Dehydro-O-desmethyl Venlafaxine may vary due to its unique structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac Dehydro-O-desmethyl Venlafaxine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound undergoes significant first-pass metabolism in the intestine and liver, leading to the formation of its active metabolites . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular health and function.

Dosage Effects in Animal Models

The effects of rac Dehydro-O-desmethyl Venlafaxine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that the recommended daily dose of Venlafaxine is 75–225 mg, and similar dosage ranges may apply to its metabolites, including rac Dehydro-O-desmethyl Venlafaxine . Threshold effects and toxicity levels need to be carefully monitored in these studies.

Metabolic Pathways

rac Dehydro-O-desmethyl Venlafaxine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form its active metabolites . The generation of O-desmethyl Venlafaxine from Venlafaxine is the most important metabolic pathway, and rac Dehydro-O-desmethyl Venlafaxine is a subsequent product of this pathway . These metabolic processes influence the compound’s pharmacokinetics and overall effects on the body.

Transport and Distribution

The transport and distribution of rac Dehydro-O-desmethyl Venlafaxine within cells and tissues involve various transporters and binding proteins. The compound undergoes significant first-pass metabolism, which affects its bioavailability and distribution . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of rac Dehydro-O-desmethyl Venlafaxine affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with cellular components and its overall biochemical effects.

特性

IUPAC Name |

4-[1-(cyclohexen-1-yl)-2-(dimethylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-38-1 |

Source

|

| Record name | Rac dehydro-o-desmethyl venlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC DEHYDRO-O-DESMETHYL VENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ZK5B3ZT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)